molecular formula C30H24N6O2 B13783454 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol CAS No. 67801-52-9

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol

Cat. No.: B13783454
CAS No.: 67801-52-9
M. Wt: 500.5 g/mol
InChI Key: KHRLXDLDLKBFRP-UHFFFAOYSA-N
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Description

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is an organic compound known for its vibrant color and complex structure. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure consists of a resorcinol core with two azo groups attached to phenylamino substituents, making it a member of the azo dye family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol typically involves the diazotization of aniline derivatives followed by coupling with resorcinol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include nucleophilic sites on other molecules, allowing it to form stable complexes. The pathways involved often include electron transfer processes, making it useful in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenylazo)resorcinol
  • 4,4’-bis(phenylamino)azobenzene
  • 2,6-bis(phenylamino)azobenzene

Uniqueness

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is unique due to its dual azo groups and phenylamino substituents, which provide enhanced stability and color properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it more versatile in various applications .

Properties

CAS No.

67801-52-9

Molecular Formula

C30H24N6O2

Molecular Weight

500.5 g/mol

IUPAC Name

4,6-bis[(4-anilinophenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C30H24N6O2/c37-29-20-30(38)28(36-34-26-17-13-24(14-18-26)32-22-9-5-2-6-10-22)19-27(29)35-33-25-15-11-23(12-16-25)31-21-7-3-1-4-8-21/h1-20,31-32,37-38H

InChI Key

KHRLXDLDLKBFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

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